molecular formula C6H11NO4 B555036 (2S)-2-amino-5-methoxy-5-oxopentanoic acid CAS No. 1499-55-4

(2S)-2-amino-5-methoxy-5-oxopentanoic acid

Cat. No.: B555036
CAS No.: 1499-55-4
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-BYPYZUCNSA-N
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Description

(2S)-2-amino-5-methoxy-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a keto group on a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-methoxy-5-oxopentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Methoxylation: Introduction of the methoxy group is achieved through a methylation reaction using reagents like methyl iodide in the presence of a base.

    Oxidation: The keto group is introduced via an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with varied functional groups replacing the methoxy group.

Scientific Research Applications

(2S)-2-amino-5-methoxy-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-16-2
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046171
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-55-4, 25086-16-2
Record name 5-Methyl hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, 5-methyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5)-methyl L-hydrogen glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glutamic acid gamma-methyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061715
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes L-Glutamic acid 5-methyl ester useful for studying proteins?

A1: This non-natural amino acid can be incorporated into peptides and proteins, acting as a local reporter of the surrounding environment. Specifically, the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester is sensitive to changes in the local electrostatic field. [, ]

Q2: How does the ester carbonyl vibration provide information about proteins?

A2: Research has shown a direct correlation between the frequency of the ester carbonyl stretching vibration in L-Glutamic acid 5-methyl ester and the strength of the local electrostatic field. This relationship holds true whether the amino acid is involved in hydrogen bonding or not. This means researchers can use this vibration as a tool to quantitatively measure the electrostatic environment within a protein. []

Q3: Can you give a specific example of how this probe has been used to understand protein behavior?

A3: One study used L-Glutamic acid 5-methyl ester to investigate the properties of amyloid fibrils formed by the Aβ(16-22) peptide, a key player in Alzheimer's disease. By incorporating the probe and measuring the ester carbonyl vibration, researchers could estimate the dielectric constant (ε) within the amyloid fibril's core. Their findings suggested a dielectric constant of approximately 5.6, providing valuable insights into the nature of these protein aggregates. []

Q4: What are the advantages of using vibrational probes like L-Glutamic acid 5-methyl ester in protein research?

A4: Vibrational spectroscopy offers several benefits. It is a non-destructive technique, meaning it doesn't damage the protein being studied. Additionally, it can provide information about specific sites within the protein, unlike techniques that average over the entire molecule. This site-specificity makes it a powerful tool for understanding how different parts of a protein contribute to its overall function. []

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